

# Cycloundecanone: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Cycloundecanone

Cat. No.: B1197894

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of **cycloundecanone**. The information is presented to support research, development, and quality control activities involving this macrocyclic ketone.

## Chemical and Physical Properties

**Cycloundecanone** is a cyclic ketone with an eleven-membered ring. Its properties are summarized in the tables below.

### General Properties

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O	<a href="#">[1]</a>
Molecular Weight	168.28 g/mol	<a href="#">[1]</a>
CAS Number	878-13-7	<a href="#">[1]</a>
Appearance	Colorless to pale yellow oil	organic-syntheses.org

### Physical Properties

Property	Value	Experimental Conditions	Source
Melting Point	9-10 °C	Not specified	chemicalbook.com
16.2-16.6 °C	Solidified on cooling	organic-syntheses.org	
Boiling Point	106 °C	at 4 mmHg	chemicalbook.com
84-85 °C	at 2 mmHg	organic-syntheses.org	
Density	0.898 g/mL	at 25 °C	chemicalbook.com

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **cycloundecanone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ)	Multiplicity	Integration	Assignment	Source
<sup>1</sup> H	CDCl <sub>3</sub>	1.3-2.1 ppm	multiplet	16H	-CH <sub>2</sub> -	organic-syntheses.org
<sup>1</sup> H	CDCl <sub>3</sub>	2.4-2.7 ppm	multiplet	4H	-CH <sub>2</sub> -C=O	organic-syntheses.org
<sup>13</sup> C	Not specified	Data not readily available in searched sources	-	-	-	

## Infrared (IR) Spectroscopy

Sample Phase	Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Source
Neat	1700	Very Strong	C=O stretch	organic-syntheses.org

## Mass Spectrometry (MS)

The NIST Mass Spectrometry Data Center provides mass spectral data for **cycloundecanone**, which can be used for its identification.[\[2\]](#)

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **cycloundecanone** are provided below.

### Synthesis of Cycloundecanone via Favorskii-type Rearrangement

This protocol describes the ring contraction of 2,12-dibromocyclododecanone.

#### Step 1: Synthesis of 2,12-Dibromocyclododecanone

A detailed procedure for the dibromination of cyclododecanone is outlined in Organic Syntheses.[\[3\]](#)

#### Step 2: Favorskii-type Rearrangement to Methyl 1-cycloundecenecarboxylate

The benzene solution of 2,12-dibromocyclododecanone is treated with powdered sodium methoxide. The reaction temperature is maintained at 25-30 °C. The product is extracted with ether and purified by distillation.[\[3\]](#)

#### Step 3: Conversion to **Cycloundecanone**

Methyl 1-cycloundecenecarboxylate is treated with concentrated sulfuric acid and chloroform. Sodium azide is added portion-wise while maintaining the temperature at 40 ± 2 °C. The crude

product is purified by steam distillation followed by vacuum distillation to yield **cycloundecanone** as a colorless or pale yellow oil.[3]

## Determination of Physical Properties

**Melting Point:** The melting point of solidified **cycloundecanone** can be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[3]

**Boiling Point:** The boiling point is determined by vacuum distillation. The temperature at which the liquid distills at a specific reduced pressure is recorded.[3]

**Density:** The density of liquid **cycloundecanone** can be determined by weighing a known volume of the liquid. A pycnometer or a graduated cylinder and a balance can be used for this measurement. The density is calculated by dividing the mass of the liquid by its volume.[4]

## Spectroscopic Analysis

**NMR Spectroscopy:** The  $^1\text{H}$  NMR spectrum is recorded on a spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent.[3]

**IR Spectroscopy:** The IR spectrum of neat **cycloundecanone** is obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[3]

## Visualizations

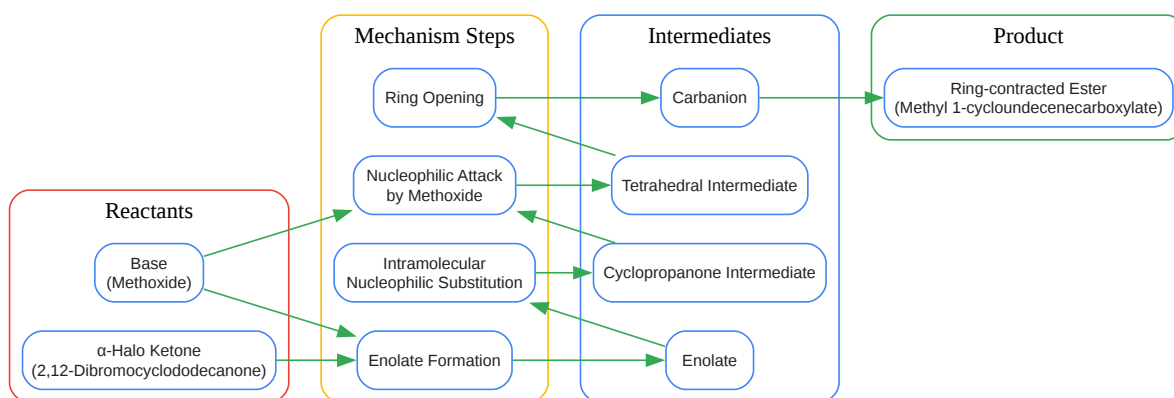
### Synthesis Workflow



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Caption: Workflow for the synthesis of **cycloundecanone**.

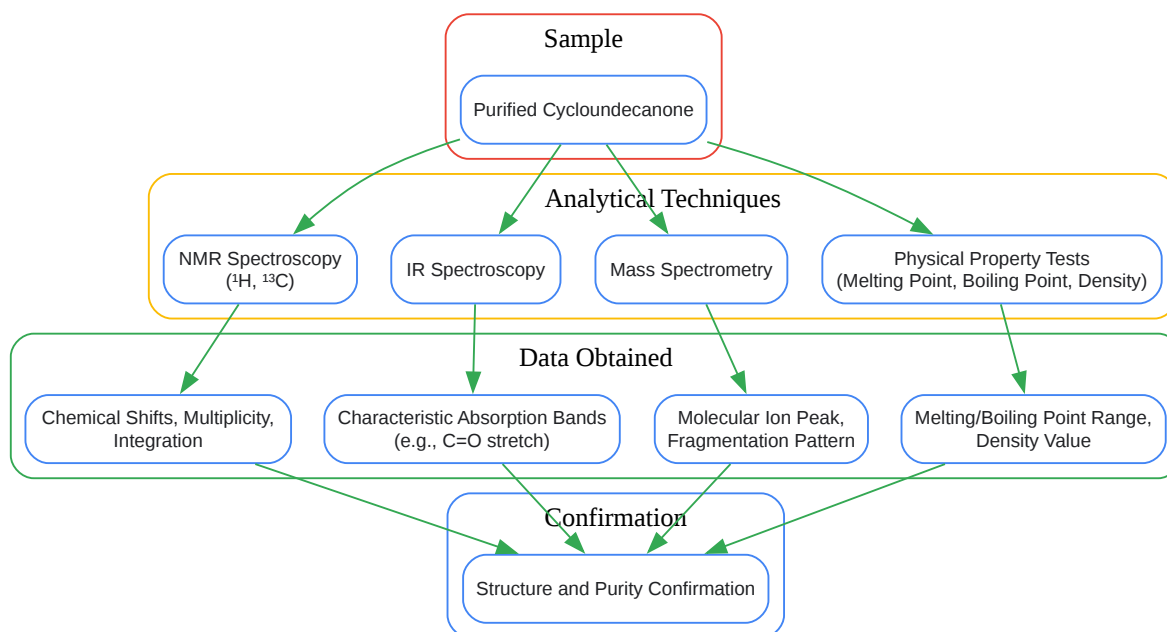
## Favorskii Rearrangement Mechanism



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Caption: Mechanism of the Favorskii rearrangement.

## Characterization Workflow



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Caption: Workflow for the characterization of **cycloundecanone**.

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## References

- 1. Cycloundecanone | C<sub>11</sub>H<sub>20</sub>O | CID 13420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cycloundecanone [webbook.nist.gov]
- 3. CYCLODODECANE(294-62-2) <sup>13</sup>C NMR [m.chemicalbook.com]
- 4. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

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